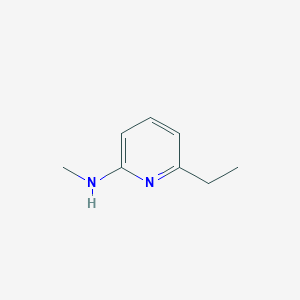

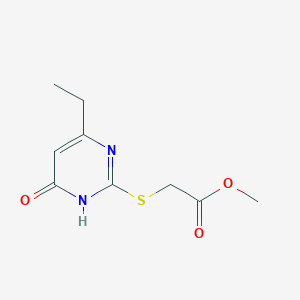

6-Ethyl-N-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethyl-N-methylpyridin-2-amine is a chemical compound used in scientific research . It has diverse applications and aids in the development of novel drugs and catalysts, enhancing our understanding of molecular interactions.

Physical And Chemical Properties Analysis

6-Ethyl-N-methylpyridin-2-amine is a pale-red to light brown liquid . It has a molecular weight of 136.2 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves the use of pyridin-2-amine derivatives. For instance, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized through the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate, showcasing the utility of pyridin-2-amine derivatives in constructing heterocyclic compounds with potential biological activity (Jin-hua Yao et al., 2010).

Reductive aminations involving pyridin-2-amine derivatives, like the creation of a new amine borane complex for efficient reductive amination of ketones and aldehydes, highlight their role in fine chemical synthesis (E. Burkhardt & Brian M. Coleridge, 2008).

Sterically demanding iminopyridine ligands have been developed for use in coordination chemistry and catalysis, demonstrating the versatility of pyridin-2-amine derivatives in forming complexes with metals for various catalytic applications (T. Irrgang et al., 2007).

Material Science and Catalysis

The use of aminopyridinato-stabilized yttrium and lanthanum amides in reactions with alkylaluminium compounds explores the potential of pyridin-2-amine derivatives in the development of new materials and catalysts (Christian Döring & R. Kempe, 2009).

Titanium complexes stabilized by bulky electron-rich aminopyridinates have shown promise in ethylene and styrene polymerization, indicating the significant role of pyridin-2-amine derivatives in polymer science (M. Hafeez et al., 2011).

Environmental Applications

- The CO2 absorption capacity of certain solvent-free alkanolamines, including pyridin-2-amine derivatives, has been compared with aqueous monoethanolamine, demonstrating their potential in carbon capture technologies (F. Barzagli et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

6-ethyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6-8(9-2)10-7/h4-6H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFNZGJPRXHVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2661407.png)

![N-(2-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2661408.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)

![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)

![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)

![1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2661425.png)